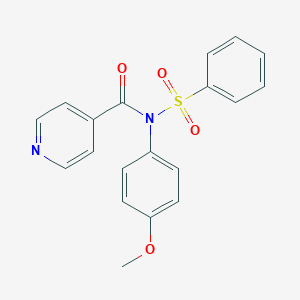
N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide
Description
N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The structure of this compound consists of a benzenesulfonamide core with an isonicotinoyl group and a 4-methoxyphenyl group attached to it.
Properties
Molecular Formula |
C19H16N2O4S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H16N2O4S/c1-25-17-9-7-16(8-10-17)21(19(22)15-11-13-20-14-12-15)26(23,24)18-5-3-2-4-6-18/h2-14H,1H3 |
InChI Key |
HSLCNXOIWZILLM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide typically involves the reaction of isonicotinic acid with 4-methoxyaniline and benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: DMSO, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DMSO can yield sulfoxides or sulfones, while reduction with sodium borohydride can produce amines or alcohols.
Scientific Research Applications
N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells . By inhibiting this enzyme, the compound disrupts the tumor’s metabolic processes, leading to cell death. Additionally, its antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and enzyme function .
Comparison with Similar Compounds
N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide can be compared with other benzenesulfonamide derivatives, such as:
N-(4-Hydroxy-2-methoxyphenyl)benzenesulfonamide: Similar structure but with a hydroxy group instead of an isonicotinoyl group.
N-(4-Methoxyphenyl)benzenesulfonamide: Lacks the isonicotinoyl group, making it less complex.
Benzene sulfonamide pyrazole thio-oxadiazole hybrid: Contains additional heterocyclic rings, providing different biological activities.
The uniqueness of this compound lies in its combination of the isonicotinoyl and 4-methoxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


